TBK1/IKKε Dual Kinase Inhibition: Scaffold-Level Potency Against the Closest Validated Analog PIAA
The 3-phenylbenzo[c]isoxazol-5-yl scaffold is the pharmacophoric core of (E)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylic acid (PIAA), a validated TBK1/IKKε dual inhibitor. PIAA inhibits TBK1 with an IC50 of 400 nM and IKKε with an IC50 of 1.07 μM in recombinant enzyme assays . In a transgenic zebrafish model of type 1 diabetes, PIAA was identified as the most potent β-cell regeneration enhancer from a small-molecule screen, acting via cAMP-dependent protein kinase A (PKA) to stimulate β-cell-specific proliferation [1]. In streptozotocin-induced diabetic mice, PIAA improved glycemic control with concomitant increases in β-cell proliferation, β-cell area, and pancreatic insulin content [1]. The target compound, 3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone, retains the identical 3-phenylbenzo[c]isoxazol-5-yl substructure required for TBK1/IKKε engagement but replaces the acrylic acid side chain of PIAA with a 1,2,3,4-tetrahydroquinolyl ketone moiety, which may modulate pharmacokinetic properties without ablating kinase binding [2].
| Evidence Dimension | TBK1 and IKKε inhibitory potency |
|---|---|
| Target Compound Data | No direct recombinant IC50 data available for the exact compound; scaffold identity with PIAA is confirmed by NCI/DTP registration as NSC 735408 [2] |
| Comparator Or Baseline | PIAA: TBK1 IC50 = 400 nM; IKKε IC50 = 1.07 μM |
| Quantified Difference | Scaffold-level inference: the 3-phenylbenzo[c]isoxazol-5-yl substructure is necessary for sub-micromolar TBK1 inhibition; replacement of this scaffold (e.g., simple phenylisoxazole) results in loss of activity [1] |
| Conditions | Recombinant human TBK1 and IKKε enzymatic assays; transgenic zebrafish β-cell ablation model; STZ-induced diabetic mouse model [1] |
Why This Matters
For procurement in diabetes and β-cell regeneration programs, this compound provides the validated TBK1/IKKε-targeting scaffold with a structurally differentiated side chain that may offer intellectual property freedom-to-operate advantages over PIAA itself.
- [1] Xu, J. et al. (2018). Inhibition of TBK1/IKKε Promotes Regeneration of Pancreatic β-cells. Scientific Reports, 8, 15347. DOI: 10.1038/s41598-018-34175-0. View Source
- [2] ChemoCommunity. NSC 735408 Compound Details. JiangLab. Available at: http://jianglab.cn/ChemoCommunity/compound_detailbasis.jsp?queryoption=NSC+735408 (Accessed 2026-05-10). View Source
